Calcium bromide

概要

説明

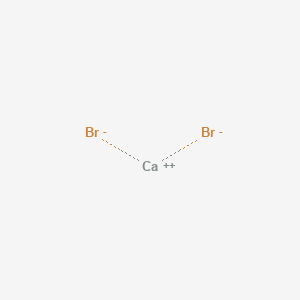

臭化カルシウムは、化学式 CaBr₂ の無機化合物です。室温では白色の結晶性固体であり、水に非常に溶けやすいです。この化合物は、2価のハロゲン化物として分類され、各カルシウムイオンに対して2つの臭化物イオンが含まれています。 臭化カルシウムは、掘削泥水、神経症の薬物、凍結混合物、食品保存料、写真、難燃剤など、さまざまな用途に使用されています .

2. 製法

合成経路と反応条件: 臭化カルシウムは、いくつかの方法で合成することができます。

-

炭酸カルシウムまたは酸化カルシウムと臭化水素酸との反応: [ \text{CaCO₃} + 2\text{HBr} \rightarrow \text{CaBr₂} + \text{CO₂} + \text{H₂O} ] [ \text{CaO} + 2\text{HBr} \rightarrow \text{CaBr₂} + \text{H₂O} ]

-

金属カルシウムと元素状臭素との反応: [ \text{Ca} + \text{Br₂} \rightarrow \text{CaBr₂} ]

工業的製造方法: 工業的には、臭化カルシウムは通常、ギ酸やホルムアルデヒドなどの還元剤の存在下で、酸化カルシウムまたは炭酸カルシウムと臭素を反応させることによって製造されます .

反応の種類:

-

酸化: 臭化カルシウムは、空気中で強く加熱すると、酸素と反応して酸化カルシウムと臭素を生成します: [ 2\text{CaBr₂} + \text{O₂} \rightarrow 2\text{CaO} + 2\text{Br₂} ]

-

置換: 臭化カルシウムは、臭化物イオンが他のハロゲン化物イオンによって置換される置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化剤: 酸素 (O₂)

還元剤: ギ酸 (HCO₂H)、ホルムアルデヒド (CH₂O)

主な生成物:

酸化: 酸化カルシウム (CaO) と臭素 (Br₂)

置換: 置換されるハロゲン化物に応じて、さまざまなハロゲン化物塩

4. 科学研究での用途

臭化カルシウムは、科学研究で幅広い用途があります。

準備方法

Synthetic Routes and Reaction Conditions: Calcium bromide can be synthesized through several methods:

-

Reaction of Calcium Carbonate or Calcium Oxide with Hydrobromic Acid: [ \text{CaCO₃} + 2\text{HBr} \rightarrow \text{CaBr₂} + \text{CO₂} + \text{H₂O} ] [ \text{CaO} + 2\text{HBr} \rightarrow \text{CaBr₂} + \text{H₂O} ]

-

Reaction of Metallic Calcium with Elemental Bromine: [ \text{Ca} + \text{Br₂} \rightarrow \text{CaBr₂} ]

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting calcium oxide or calcium carbonate with bromine in the presence of a reducing agent such as formic acid or formaldehyde .

Types of Reactions:

-

Oxidation: When strongly heated in air, this compound reacts with oxygen to produce calcium oxide and bromine: [ 2\text{CaBr₂} + \text{O₂} \rightarrow 2\text{CaO} + 2\text{Br₂} ]

-

Substitution: this compound can undergo substitution reactions where bromide ions are replaced by other halide ions.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen (O₂)

Reducing Agents: Formic acid (HCO₂H), formaldehyde (CH₂O)

Major Products:

Oxidation: Calcium oxide (CaO) and bromine (Br₂)

Substitution: Various halide salts depending on the substituting halide

科学的研究の応用

Oil and Gas Industry

Enhanced Drilling Fluid Performance

Calcium bromide is primarily used in the oil and gas industry as a component of high-density drilling fluids. Its properties help maintain wellbore stability and control formation pressures during drilling operations.

- Case Study: North Sea Offshore Drilling

- Key Benefits:

Water Treatment

Industrial Water Treatment

This compound plays a critical role in industrial water treatment processes, particularly in cooling towers and boilers.

- Operational Efficiency:

- Applications:

Agriculture

Soil Fumigation and Crop Enhancement

In agriculture, this compound is employed for soil fumigation and pest control.

-

Soil Health Improvement:

- It releases bromine gas when applied as a fumigant, effectively sterilizing soil to eliminate pathogens and pests. Research indicates that the application of this compound can enhance crop yields significantly. For instance, studies have shown a 30% increase in tomato yields compared to untreated plots .

- Nutrient Release:

Pharmaceutical Applications

Catalyst in Drug Production

This compound is also used in the pharmaceutical industry as a catalyst in the synthesis of certain medications.

- Key Uses:

Other Industrial Applications

Diverse Uses Across Industries

This compound finds applications in various other sectors:

- Paper and Pulp Industry:

- Rubber Industry:

- Mining:

Summary Table of Applications

| Industry | Application Description | Key Benefits |

|---|---|---|

| Oil and Gas | Drilling fluids for wellbore stability | Reduces collapse risk; maintains pressure |

| Water Treatment | Flocculant for purification; scaling prevention | Enhances heat transfer; reduces maintenance |

| Agriculture | Soil fumigation; nutrient release | Increases crop yields; improves soil health |

| Pharmaceuticals | Catalyst in drug synthesis | Speeds up production processes |

| Paper & Pulp | Bleaching agent; bactericide | Improves pulp quality |

| Rubber | Vulcanizing agent | Enhances durability; lowers production costs |

| Mining | Metal extraction aid | Facilitates easier ore processing |

作用機序

臭化カルシウムの作用機序は、その用途によって異なります。

掘削泥水: 油井の圧力を制御するために、高密度の水溶液として機能します。

医学: 臭化物イオンは、神経膜を安定させ、過剰な神経発火を抑制することで、中枢神経系に作用して抗けいれん効果を発揮することができます.

類似の化合物:

- 塩化カルシウム (CaCl₂)

- フッ化カルシウム (CaF₂)

- ヨウ化カルシウム (CaI₂)

比較:

- 塩化カルシウム: 溶解度と吸湿性において類似していますが、融雪剤や乾燥剤としてより広く使用されています。

- フッ化カルシウム: 水への溶解度が低く、主にフッ化水素酸の製造や冶金におけるフラックスとして使用されます。

- ヨウ化カルシウム: 溶解度は類似していますが、ヨウ素の補給や有機合成におけるヨウ素源として使用されます。

類似化合物との比較

- Calcium Chloride (CaCl₂)

- Calcium Fluoride (CaF₂)

- Calcium Iodide (CaI₂)

Comparison:

- Calcium Chloride: Similar in terms of solubility and hygroscopic nature but used more extensively in de-icing and as a drying agent.

- Calcium Fluoride: Less soluble in water and primarily used in the production of hydrofluoric acid and as a flux in metallurgy.

- Calcium Iodide: Similar in solubility but used in iodine supplementation and as a source of iodine in organic synthesis.

Calcium bromide stands out due to its specific applications in drilling fluids, photography, and as a brominating agent .

生物活性

Overview of Calcium Bromide

This compound is a salt formed from calcium and bromine, commonly used in drilling fluids, as a food preservative, and in certain medical applications. It exhibits properties that are beneficial for various biological processes, particularly in the realm of pharmacology and biochemistry.

- Molecular Formula : CaBr₂

- Molar Mass : 199.89 g/mol

- Appearance : White hygroscopic crystalline solid

- Solubility : Soluble in water, with a solubility of approximately 66 g/L at 20°C

This compound exhibits several biological activities attributed to its ionic constituents:

- Neuropharmacological Effects : this compound has been studied for its sedative properties. It is believed to enhance GABAergic activity, which can lead to anxiolytic effects.

- Anticoagulant Activity : Recent studies have shown that this compound can catalyze the synthesis of anticoagulant compounds, indicating its potential role in preventing blood clot formation .

- Antibacterial Properties : Research has demonstrated that this compound possesses antibacterial activity against various pathogenic bacteria, making it a candidate for use in treating infections .

Case Studies and Research Findings

- Anticoagulant Activity Study :

-

Antibacterial Activity Research :

- In a study investigating the antibacterial effects of dihydropyrimidones synthesized using this compound as a catalyst, results indicated effective inhibition against four strains of human pathogenic bacteria .

- This suggests that this compound may have potential applications in developing new antibacterial therapies.

- Neuropharmacological Applications :

Comparative Data Table

| Property/Activity | This compound | Other Bromides (e.g., Potassium Bromide) |

|---|---|---|

| Sedative Effects | Yes | Yes |

| Anticoagulant Activity | Yes | Limited |

| Antibacterial Activity | Yes | Variable |

| Solubility in Water | High | High |

Safety and Toxicology

While this compound has therapeutic potential, it is essential to consider its safety profile:

- Toxicity Levels : Exposure to high doses can lead to toxicity, characterized by symptoms such as nausea, vomiting, and neurological disturbances.

- Regulatory Status : It is recognized by the FDA for specific uses but requires careful dosing and monitoring when used therapeutically.

特性

CAS番号 |

7789-41-5 |

|---|---|

分子式 |

Br2Ca |

分子量 |

199.89 g/mol |

IUPAC名 |

calcium;dibromide |

InChI |

InChI=1S/2BrH.Ca/h2*1H;/q;;+2/p-2 |

InChIキー |

WGEFECGEFUFIQW-UHFFFAOYSA-L |

SMILES |

[Ca+2].[Br-].[Br-] |

正規SMILES |

[Ca+2].[Br-].[Br-] |

沸点 |

1815 °C BP: 806-812 °C, very deliquescent |

Color/Form |

Deliquescent granules or orthorhombic crystals Rhombohedral crystals; hygroscopic Colorless, orthorhombic, deliquescent crystals Becomes yellow on exposure to ai |

密度 |

3.38 g/cu cm 3.4 g/cm³ |

melting_point |

742 °C MP: 730 °C (anhydrous) 730 °C |

Key on ui other cas no. |

7789-41-5 |

物理的記述 |

Deliquescent odorless solid; Turns yellow on extended exposure to air; [Merck Index] White hygroscopic solid; [ICSC] White crystalline solid; Odorless; [Alfa Aesar MSDS] WHITE HYGROSCOPIC POWDER. |

ピクトグラム |

Corrosive; Irritant |

賞味期限 |

Stable under recommended storage conditions. |

溶解性 |

In water, 156 g/100 g water at 25 °C Water solubilty[Table#8606] In water, 1420 g/L at 30 °C Very soluble in water For more Solubility (Complete) data for Calcium bromide (6 total), please visit the HSDB record page. Solubility in water, g/100ml at 30 °C: 142 |

同義語 |

CaBr2, Calcium bromide |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Q1: What is the molecular formula and weight of calcium bromide?

A1: this compound has the molecular formula CaBr2 and a molecular weight of 199.89 g/mol.

Q2: How does the addition of this compound affect the vapor-liquid equilibrium of the acetone-methanol system?

A: Research indicates that adding CaBr2 to an acetone-methanol system results in a "crossover behavior" – a mixture of salt-in and salt-out effects []. Notably, adding 0.3 M CaBr2 can eliminate the azeotropic point in this system.

Q3: How does the concentration of this compound solution affect its refractive index for transparent soil applications?

A: The refractive index (RI) of CaBr2 solution increases with increasing concentration []. This is crucial when matching the RI of the solution with silica gel particles to achieve high transparency in artificial core samples.

Q4: Can this compound be used as a catalyst in organic synthesis?

A: Yes, CaBr2 has proven to be an efficient catalyst for synthesizing dihydropyrimidinone derivatives [, ]. It facilitates a one-pot cyclocondensation reaction between an aldehyde, a β-ketoester, and urea or thiourea under microwave irradiation, offering a rapid and environmentally friendly approach.

Q5: What are the advantages of using this compound as a catalyst under grinding conditions?

A: Using CaBr2 under grinding conditions for synthesizing β-enaminoketone/ester from 1,3-dicarbonyl compounds and amines has several advantages []. These include being a mild and efficient process, being environmentally friendly, requiring only a small amount of catalyst, avoiding solvent use, enabling simple product separation, and delivering a high yield.

Q6: How do calcium chloride and this compound affect the chloroplasts of aquatic plants?

A: Studies on Lemna minor (duckweed) revealed that exposure to higher concentrations (0.075 and 0.1 mol dm-3) of CaCl2 and CaBr2 resulted in changes in chloroplast morphology [, ]. The chloroplasts became larger and irregularly shaped, potentially due to starch accumulation. This highlights the potential impact of these salts on photosynthetic processes in aquatic environments.

Q7: How is this compound used in transparent soil technology?

A: CaBr2 solution acts as a pore fluid in transparent synthetic sand, replicating natural soil behavior in laboratory settings [, ]. The concentration of CaBr2 is adjusted to match the refractive index of the solid phase (silica gel), allowing for visual observation of fluid flow and particle movement.

Q8: Are there applications of this compound in scintillator materials?

A: Yes, Europium-doped rubidium this compound (Rb4CaBr6:Eu and RbCaBr3:Eu) have been investigated as potential scintillator materials for radiation detection []. These materials exhibit promising properties such as high light yield and good energy resolution, making them suitable for applications in fields like medical imaging and security screening.

Q9: Can bromide-doped bioactive glass be used to inhibit oral biofilm formation?

A: Research has demonstrated that bioactive glass containing 5 wt% CaBr2 effectively inhibits the formation of multi-species oral biofilms []. This finding suggests a potential application of CaBr2-doped bioactive glass in dental applications, particularly for preventing infections associated with dental implants and oral surgeries.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。